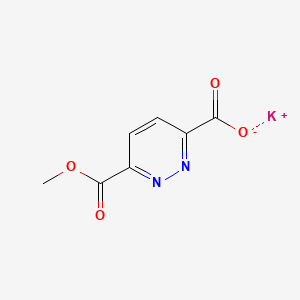
Potassium6-(methoxycarbonyl)pyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 6-(methoxycarbonyl)pyridazine-3-carboxylate is a chemical compound that belongs to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium 6-(methoxycarbonyl)pyridazine-3-carboxylate typically involves the reaction of pyridazine derivatives with potassium carbonate and methoxycarbonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Pyridazine derivative, potassium carbonate, methoxycarbonyl chloride.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Procedure: The pyridazine derivative is dissolved in the solvent, followed by the addition of potassium carbonate. Methoxycarbonyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Isolation: The product is isolated by filtration, followed by washing with a suitable solvent and drying under reduced pressure.
Industrial Production Methods
Industrial production of potassium 6-(methoxycarbonyl)pyridazine-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
Potassium 6-(methoxycarbonyl)pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxycarbonyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Amines or thiols in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
科学的研究の応用
Potassium 6-(methoxycarbonyl)pyridazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmacologically active molecules.
Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes, due to its unique structural properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and molecular targets.
作用機序
The mechanism of action of potassium 6-(methoxycarbonyl)pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, pyridazine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular pathways and targets depend on the specific application and the structure of the derivative.
類似化合物との比較
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the methoxycarbonyl and carboxylate groups.
Pyrimidine: A six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 3.
Pyrazine: A six-membered heterocyclic compound with nitrogen atoms at positions 1 and 4.
Uniqueness
Potassium 6-(methoxycarbonyl)pyridazine-3-carboxylate is unique due to the presence of both methoxycarbonyl and carboxylate groups, which impart distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for forming various derivatives with diverse applications.
特性
CAS番号 |
2901103-29-3 |
|---|---|
分子式 |
C7H5KN2O4 |
分子量 |
220.22 g/mol |
IUPAC名 |
potassium;6-methoxycarbonylpyridazine-3-carboxylate |
InChI |
InChI=1S/C7H6N2O4.K/c1-13-7(12)5-3-2-4(6(10)11)8-9-5;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChIキー |
SBTSATWBYQEXNO-UHFFFAOYSA-M |
正規SMILES |
COC(=O)C1=NN=C(C=C1)C(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13458921.png)
![Tert-butyl 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13458929.png)
![tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate](/img/structure/B13458933.png)

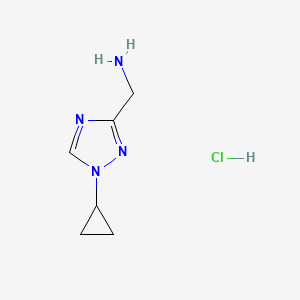
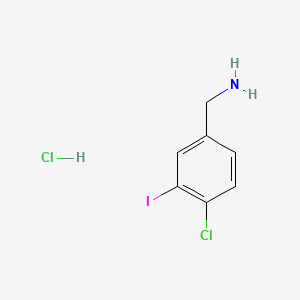
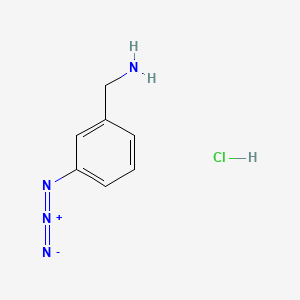
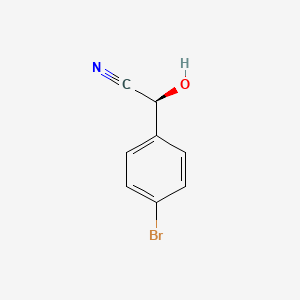
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid](/img/structure/B13458976.png)
![(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13458983.png)
amine hydrochloride](/img/structure/B13458984.png)
![3-ethynyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B13458993.png)
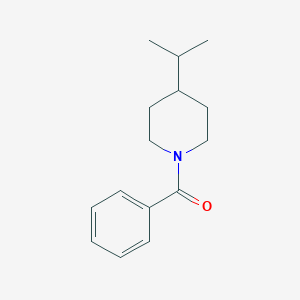
![6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine](/img/structure/B13459011.png)
